molecular formula C5H7ClO B6269033 2-methylbut-2-enoyl chloride CAS No. 49651-33-4

2-methylbut-2-enoyl chloride

Cat. No.: B6269033
CAS No.: 49651-33-4
M. Wt: 118.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbut-2-enoyl chloride is a colorless and flammable liquid with a pungent odor. It is commonly used in the chemical industry as an important reagent in organic synthesis. The chemical formula of this compound is C5H7ClO, and its molecular weight is 118.56 g/mol.

Preparation Methods

The synthesis of 2-Methylbut-2-enoyl chloride is generally carried out by reacting methacrylic acid with thionyl chloride. This reaction is exothermic and produces a significant amount of heat. The crude product is then purified by distillation or recrystallization. Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

2-Methylbut-2-enoyl chloride is highly reactive and undergoes various types of chemical reactions:

    Hydrolysis: Reacts with water to form methacrylic acid.

    Alcoholysis: Reacts with alcohols to form methacrylates.

    Aminolysis: Reacts with amines to form methacrylamides.

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are methacrylic acid, methacrylates, and methacrylamides.

Scientific Research Applications

2-Methylbut-2-enoyl chloride is used in various scientific research applications:

    Chemistry: It serves as a starting material for the synthesis of methacrylates and methacrylamides, which are important in polymer chemistry.

    Biology: It has been reported to have antifungal and antibacterial properties, making it useful in biological research.

    Medicine: Its derivatives are used in the production of medical polymers and drug delivery systems.

    Industry: It is used in the production of polymers, plastics, and paints.

Mechanism of Action

The mechanism by which 2-Methylbut-2-enoyl chloride exerts its effects involves its high reactivity with nucleophiles. It reacts with water, alcohols, and amines to form methacrylic acid, methacrylates, and methacrylamides, respectively. These reactions are facilitated by the presence of the carbonyl chloride group, which is highly electrophilic.

Comparison with Similar Compounds

2-Methylbut-2-enoyl chloride can be compared with similar compounds such as:

    Methacryloyl chloride: Similar in structure and reactivity, used in similar applications.

    2-Methylbut-2-enoic acid: The acid form of this compound, used in different types of reactions.

    3-Methyl-2-butenoyl chloride: Another similar compound with slight structural differences, used in polymerization and other chemical reactions.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, particularly in the production of methacrylates and methacrylamides.

Properties

CAS No.

49651-33-4

Molecular Formula

C5H7ClO

Molecular Weight

118.6

Purity

95

Origin of Product

United States

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